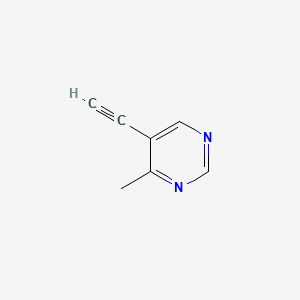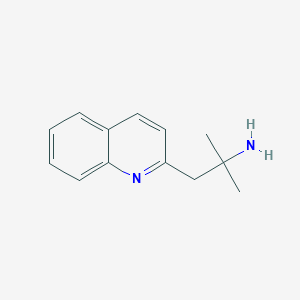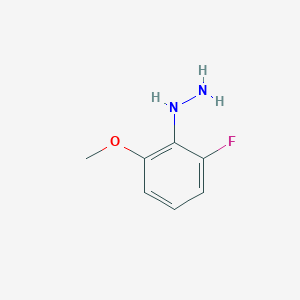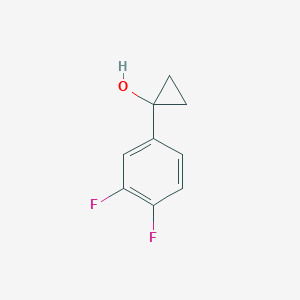
1-(3,4-Difluorophenyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)cyclopropan-1-ol is a chemical compound characterized by a cyclopropane ring substituted with a 3,4-difluorophenyl group and a hydroxyl group
準備方法
The synthesis of 1-(3,4-Difluorophenyl)cyclopropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzene and a suitable cyclopropane precursor.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or diethylzinc in the presence of a catalyst.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
化学反応の分析
1-(3,4-Difluorophenyl)cyclopropan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions, such as hydrogenation, to saturate the cyclopropane ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
1-(3,4-Difluorophenyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-(3,4-Difluorophenyl)cyclopropan-1-ol can be compared with other similar compounds to highlight its uniqueness:
1-(2,6-Difluorophenyl)cyclopropan-1-ol: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.
1-(3,4-Difluorophenyl)cyclopropan-1-amine: This compound has an amine group instead of a hydroxyl group, resulting in different reactivity and applications.
1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: This is the hydrochloride salt form of the amine derivative, which may have different solubility and stability properties.
特性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
1-(3,4-difluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChIキー |
PANMLGAQHHJPBW-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=C(C=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
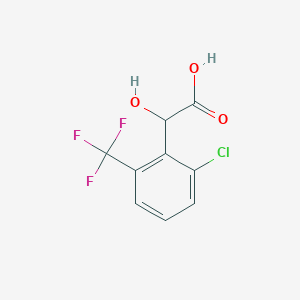
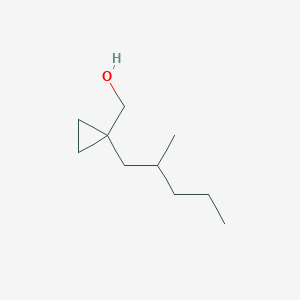
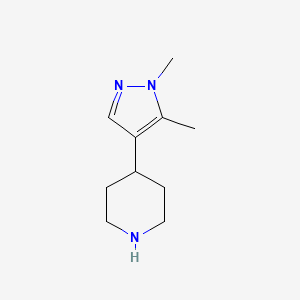
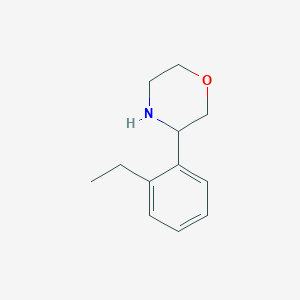
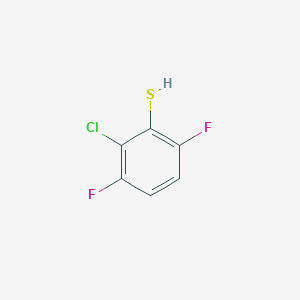

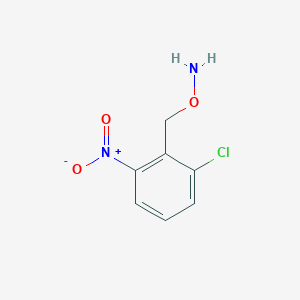
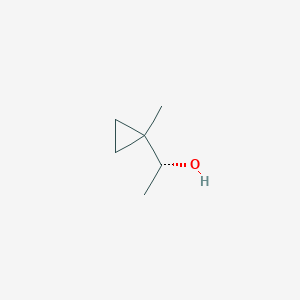
![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
